8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-fluorobenzenesulfonate
Description
8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-FLUORO-1-BENZENESULFONATE is a complex organic compound with a unique structure that combines a chromen backbone with a benzenesulfonate group
Properties
Molecular Formula |
C18H12ClFO5S |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C18H12ClFO5S/c19-15-8-14-12-2-1-3-13(12)18(21)24-16(14)9-17(15)25-26(22,23)11-6-4-10(20)5-7-11/h4-9H,1-3H2 |
InChI Key |
SUTOMHQZSYHDRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-FLUORO-1-BENZENESULFONATE typically involves multiple stepsThe final step involves the sulfonation of the chromen derivative with 4-fluorobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-FLUORO-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The chromen backbone can be further oxidized to introduce additional functional groups.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromen derivatives with additional carbonyl groups, while reduction can produce hydroxylated chromen derivatives .
Scientific Research Applications
8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-FLUORO-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-FLUORO-1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-METHYLPHENYLSULFONATE
- 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLPHENYLSULFONYL)BUTANOATE
- 8-HEXYL-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-(4-METHYLPHENYLSULFONYL)METHYLCYCLOHEXANECARBOXYLATE
Uniqueness
8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-FLUORO-1-BENZENESULFONATE is unique due to the presence of the 4-fluorobenzenesulfonate group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable tool in scientific research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
